(4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone
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Overview
Description
(4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyridine core, a methoxyphenyl group, and a morpholino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthyridine core, followed by the introduction of the methoxyphenyl and morpholino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
For instance, the naphthyridine core can be synthesized through a condensation reaction involving 2-aminonicotinic acid and acetic anhydride. The methoxyphenyl group is then introduced via a nucleophilic substitution reaction using 4-methoxyaniline. Finally, the morpholino group is added through a coupling reaction with morpholine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives under the influence of strong oxidizing agents such as potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of a nitro group can produce the corresponding amine.
Scientific Research Applications
(4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: Researchers use this compound to study its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of (4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s ability to modulate signaling pathways, such as the ERK (Extracellular Signal-Regulated Kinase) pathway, contributes to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol:
4-Methoxyphenylacetone: This compound contains the methoxyphenyl group and is used in the synthesis of various pharmaceuticals.
Uniqueness
The uniqueness of (4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-
Properties
IUPAC Name |
[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-3-8-17-19(24-15-4-6-16(27-2)7-5-15)18(13-22-20(17)23-14)21(26)25-9-11-28-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOOWJFHIYTVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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